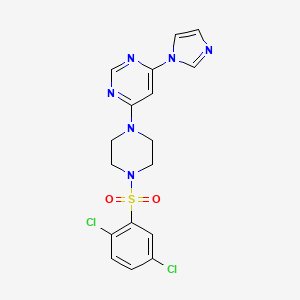
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H16Cl2N6O2S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine (CAS Number: 1171672-11-9) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₆Cl₂N₄O₂S
- Molecular Weight : 439.3 g/mol
- Structure : The compound features a piperazine ring substituted with a sulfonyl group and an imidazole moiety, contributing to its biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it induces apoptosis in various cancer cell lines. For instance, a study reported that the compound exhibited an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity . Additionally, in vivo studies on tumor-bearing mice showed notable suppression of tumor growth when treated with this compound .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with tumor progression. Research indicates that it may target pathways related to cell proliferation and survival, particularly through modulation of the PI3K/AKT signaling pathway .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
- Staphylococcus aureus : MIC = 0.015 mg/mL
- Escherichia coli : MIC = 200 μg/mL
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine and imidazole moieties have been explored to enhance potency and selectivity against target proteins. For instance, substituting different groups on the piperazine ring has yielded compounds with improved binding affinity to their targets .
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the administration of this compound to mice with induced tumors demonstrated a marked reduction in tumor size compared to control groups. Flow cytometry analyses revealed increased apoptosis rates in treated cells, supporting its potential as an anticancer therapeutic . -
Antimicrobial Efficacy Study :
Another investigation assessed its effectiveness against various bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed low toxicity in mammalian cells, suggesting a favorable therapeutic index .
Propriétés
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-1-2-14(19)15(9-13)28(26,27)25-7-5-23(6-8-25)16-10-17(22-11-21-16)24-4-3-20-12-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRDNGOODODMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














